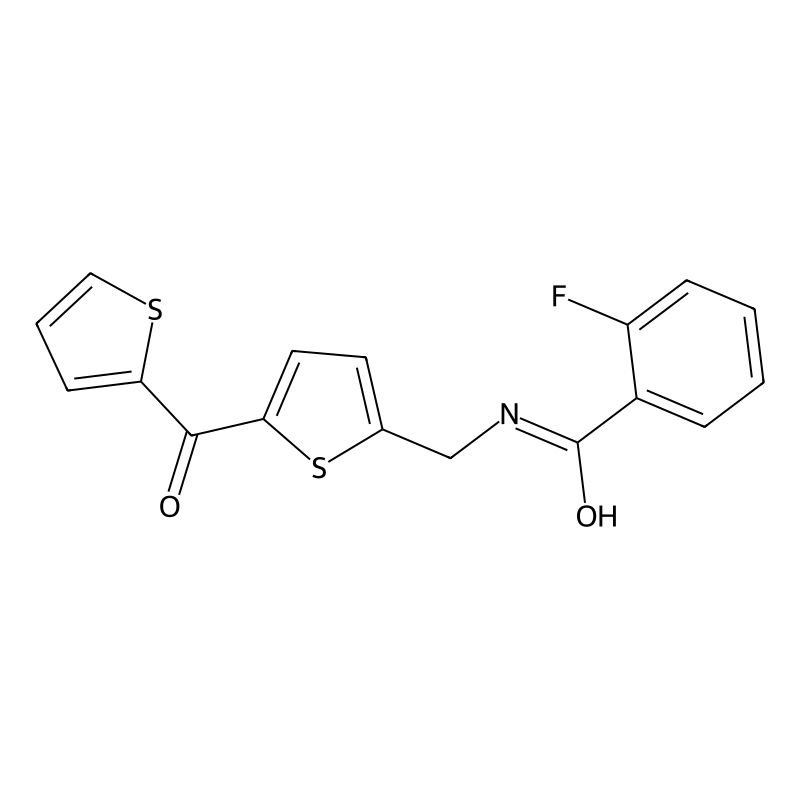

2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- A search through scientific databases including Google Scholar: and ScienceDirect: yielded no publications directly mentioning this specific molecule.

- Resources like the PubChem database ([National Institutes of Health, PubChem, 2-Fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide, CID=152522307]) do not show any associated biological activity or reported research applications.

- The molecule contains a fluorine atom, which can influence the binding properties with target molecules. Fluorine substitution is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drugs Nature Reviews Drug Discovery, 2016, 15(2), 151: .

- The presence of two thiophene rings suggests potential applications related to their unique aromatic properties. Thiophenes are found in various biologically active molecules, including some pharmaceuticals Journal of Medicinal Chemistry, 2013, 56(24), 9717.

- The benzamide group is a known pharmacophore (a structural feature associated with a specific biological effect) present in numerous drugs with diverse mechanisms of action Journal of Medicinal Chemistry, 2011, 54(18), 5848.

Future Research Directions:

- Based on the structural features, further research could explore the potential of 2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide as a ligand for specific biological targets.

- In-vitro and in-vivo studies would be necessary to determine its biological activity and potential therapeutic applications.

2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide is a synthetic organic compound characterized by its unique structure, which incorporates a fluorine atom and thiophene rings. The molecular formula for this compound is , and it has a molecular weight of approximately 345.41 g/mol. The compound features a benzamide backbone, which is known for its diverse biological activities, and is further functionalized with thiophene moieties that enhance its chemical properties and potential applications in medicinal chemistry .

The reactivity of 2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide can be attributed to the presence of the fluorine atom, which can participate in nucleophilic substitution reactions under appropriate conditions. Additionally, the amide functional group can undergo hydrolysis to yield the corresponding carboxylic acid and amine. The thiophene rings may also engage in electrophilic aromatic substitution reactions, allowing for further derivatization of the compound .

Compounds similar to 2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide have been investigated for various biological activities, including antibacterial, antifungal, and anticancer properties. Specifically, benzamides are often recognized for their potential as antibiotic agents, with some studies indicating that thiophene derivatives exhibit immunosuppressive effects and can inhibit specific ion channels like KV1.3, which are crucial in T-cell activation .

The synthesis of 2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide typically involves a multi-step process that includes:

- Formation of the thiophene derivative: This can be achieved through the reaction of thiophene-2-carboxylic acid with appropriate acylating agents.

- Fluorination: The introduction of the fluorine atom can be performed using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

- Amidation: The final step involves reacting the thiophene derivative with benzoyl chloride or another suitable benzamide precursor to form the desired amide linkage.

Each step requires careful optimization of reaction conditions to achieve high yields and purity .

The unique structure of 2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide makes it a candidate for various applications:

- Pharmaceutical Development: Its potential as an antibiotic against resistant strains of bacteria positions it as a promising lead compound in drug discovery.

- Material Science: Thiophene derivatives are often utilized in organic electronics and photovoltaic applications due to their conductive properties.

- Chemical Probes: The compound may serve as a tool in biochemical assays to study specific biological pathways or interactions involving ion channels .

Interaction studies involving 2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide have indicated its binding affinity to various biological targets, including topoisomerase II and potassium channels like KV1.3. These interactions suggest that the compound may modulate cellular processes such as proliferation and apoptosis, making it significant in therapeutic contexts .

Several compounds share structural similarities with 2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzamide Derivatives | Benzamide core | Antibacterial, anticancer |

| Thiophene-based Inhibitors | Multiple thiophene rings | Immunosuppressive effects |

| Fluorinated Benzamides | Fluorine substitution | Enhanced bioactivity against resistant bacteria |

Uniqueness

The uniqueness of 2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide lies in its specific combination of fluorination and thiophene moieties, which together enhance its pharmacological profile compared to other benzamide derivatives. This structural configuration may lead to improved binding affinities and selectivity towards biological targets, particularly in antibiotic applications .